In-Depth Technical Guide: 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
In-Depth Technical Guide: 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide
CAS Number: 49592-61-2
This technical guide provides a comprehensive overview of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, a heterocyclic organic compound. Due to the limited availability of in-depth experimental data for this specific chloro-derivative, this guide also includes detailed information on the closely related analogue, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, to provide valuable insights into its synthesis and chemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
Table 1: Physicochemical Properties
| Property | 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide | 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide |
| CAS Number | 49592-61-2[1] | 35330-57-5 |
| Molecular Formula | C₄H₇ClO₃S | C₄H₇BrO₃S |
| Molecular Weight | 170.61 g/mol | 215.07 g/mol |
| Appearance | Not specified | White crystalline solid |
| Melting Point | Not specified | 189-191 °C[2] |
| Boiling Point | Not specified | 440.7 °C at 760 mmHg |
| Density | Not specified | 2.016 g/cm³ |
| Solubility | Not specified | Sparingly soluble in water; limited solubility in ethyl acetate and methanol. |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide are not publicly documented. However, a well-established procedure for its bromo-analog, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is available and provides a likely adaptable synthetic route. The synthesis involves the electrophilic addition of hypobromous acid (HOBr), generated in situ from N-bromosuccinimide (NBS) and water, across the double bond of 2,5-dihydrothiophene-1,1-dioxide.[2] A similar strategy employing N-chlorosuccinimide (NCS) would be the logical starting point for the synthesis of the target chloro-derivative.
Example Experimental Protocol: Synthesis of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide[3]
Materials:
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2,5-dihydrothiophene-1,1-dioxide
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N-bromosuccinimide (NBS)
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Deionized water
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25-mL round-bottom flask
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Stir bar
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Condenser
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Heating mantle or water bath
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Suction filtration apparatus (Büchner funnel, filter flask)
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Filter paper
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Ice bath
Procedure:
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In a 25-mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide.
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Add 2 mL of deionized water to the flask along with a magnetic stir bar.
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Attach a condenser to the flask and place the apparatus in a water bath.
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Heat the mixture to boiling with continuous stirring for 1 hour.
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After 1 hour, remove the heat source and allow the flask to cool to room temperature.
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Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.
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For purification, recrystallize the crude product from a minimum amount of hot water.
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Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Collect the purified crystals by suction filtration, wash with ice-cold water, and allow them to dry.
Expected Outcome:
The procedure yields trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide as a crystalline solid. The reported melting point of the product is 189-191 °C.[2]
Reaction Mechanism and Workflow
The synthesis of halohydrins from alkenes, such as the one described above, proceeds through a well-understood electrophilic addition mechanism.
Proposed Synthesis Workflow
The general workflow for the synthesis and purification of 3-halo-4-hydroxytetrahydrothiophene-1,1-dioxides is depicted below.
Caption: General workflow for the synthesis and purification of 3-halo-4-hydroxytetrahydrothiophene-1,1-dioxides.
Reaction Mechanism
The reaction is believed to proceed via a three-step mechanism involving a cyclic halonium ion intermediate.[2]
Caption: Proposed mechanism for the formation of the halohydrin via a cyclic halonium ion intermediate.
Safety and Handling
For 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, the following hazard information has been reported:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
For the bromo-analog, the primary hazard listed is H319: Causes serious eye irritation.
Precautionary Statements:
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P264: Wash hands thoroughly after handling.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the latest Safety Data Sheet (SDS) before handling this chemical and perform a thorough risk assessment.
Potential Applications
While specific applications for 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide are not well-documented, its bromo-analog is noted as a building block in the synthesis of agrochemicals and pharmaceuticals. The presence of the halogen and hydroxyl groups provides reactive sites for further chemical transformations, making these compounds versatile intermediates in organic synthesis. The thiophene-1,1-dioxide core is also of interest in medicinal chemistry and materials science.
Conclusion
3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide (CAS 49592-61-2) is a chemical compound for which detailed public data is scarce. By examining its close analog, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, a viable synthetic route and potential chemical properties can be inferred. This guide provides the available information and a framework for researchers interested in the synthesis and application of this class of compounds. Further experimental investigation is required to fully characterize the properties and reactivity of the chloro-derivative.
